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Abstract

VMD-928 is a first-in-class, orally bioavailable small molecule that acts as a selective,
allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA).[1] TrkA, encoded
by the NTRK1 gene, is a high-affinity receptor for nerve growth factor (NGF) and its aberrant
activation is a known oncogenic driver in a variety of solid tumors and lymphomas.[1] VMD-
928's unique mechanism of action, which involves binding to a non-ATP-competitive site, offers
a potential therapeutic advantage, particularly in overcoming resistance to traditional ATP-
competitive Trk inhibitors.[1] This technical guide provides a comprehensive overview of the
discovery, preclinical development, and ongoing clinical evaluation of VMD-928.

Introduction: The Rationale for TrkA Inhibition

The TrkA signaling pathway plays a crucial role in the normal development and function of the
nervous system. However, dysregulation of this pathway, through mechanisms such as gene
fusions (NTRKZ1 fusions) or protein overexpression, can lead to uncontrolled cell proliferation,
survival, and metastasis in various cancer types.[1] Traditional pan-Trk inhibitors, such as
larotrectinib and entrectinib, have demonstrated significant efficacy in patients with NTRK
fusion-positive cancers. However, the development of acquired resistance, often through
mutations in the ATP-binding site of the kinase domain, remains a clinical challenge.[1]
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VMD-928 was developed to address this unmet need. Its dual allosteric and irreversible binding
mechanism is designed to provide potent and sustained inhibition of TrkA, even in the
presence of ATP-site mutations that confer resistance to other inhibitors.[1]

Discovery and Preclinical Development

While specific details regarding the initial screening and lead optimization process for VMD-928
are not extensively published in the public domain, the available information indicates a rational
drug design approach targeting a novel allosteric site on the TrkA protein. Preclinical studies
have demonstrated that VMD-928 is a potent and selective inhibitor of TrkA.

Mechanism of Action
VMD-928 inhibits TrkA through a unique dual mechanism:

« Allosteric Inhibition: It binds to a site distinct from the highly conserved ATP-binding pocket,
leading to a conformational change that inactivates the kinase.[1]

« Irreversible Binding: VMD-928 forms a covalent bond with the TrkA protein, resulting in
prolonged and sustained inhibition.

This non-competitive mode of action allows VMD-928 to be effective against TrkA kinases with
acquired resistance mutations in the ATP-binding site, such as the G667C mutation.[1]

In Vitro Selectivity and Potency

VMD-928 has been shown to be highly selective for TrkA with minimal activity against other
kinases, including the closely related TrkB and TrkC.[1] In vitro studies have demonstrated that
VMD-928 has little to no activity against a panel of 348 other kinases.[1] While specific IC50
values from these preclinical studies are not publicly available, the high selectivity is a key
feature of its development profile.

Preclinical Efficacy in Animal Models

Preclinical studies in animal models have shown that VMD-928 can decrease the growth rate of
certain types of tumors when administered as a standalone therapy.[2] Additionally, these
studies have suggested a potential role for VMD-928 in pain reduction.[2] Specific quantitative
data on tumor growth inhibition from these preclinical models have not been publicly disclosed.
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Signaling Pathway

VMD-928's inhibition of TrkA phosphorylation blocks the activation of downstream signaling
cascades that are critical for cancer cell proliferation and survival. The primary pathways
affected are:

« RAS/MAPK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and
survival.

o PI3K/AKT Pathway: This pathway is central to cell growth, metabolism, and survival.
¢ PLCy Pathway: This pathway is involved in cell motility and invasion.

Below is a diagram illustrating the TrkA signaling pathway and the point of inhibition by VMD-
928.
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VMD-928 inhibits TrkA, blocking downstream signaling.
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Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of VMD-928 have not been made
publicly available. However, a general methodology for a key experiment such as an in vitro
kinase assay is provided below as a representative example.

Representative In Vitro Kinase Assay Protocol

Objective: To determine the inhibitory activity of VMD-928 against TrkA kinase.
Materials:

» Recombinant human TrkA kinase domain

 Biotinylated peptide substrate

e ATP (Adenosine triphosphate)

o VMD-928 (or other test compounds)

o Kinase assay buffer

o Detection reagent (e.g., HTRF® Kinase-Glo)

e Microplate reader

Methodology:

e Compound Preparation: A serial dilution of VMD-928 is prepared in an appropriate solvent
(e.g., DMSO) and then further diluted in the kinase assay buffer.

o Kinase Reaction: The recombinant TrkA kinase is incubated with varying concentrations of
VMD-928 in the kinase assay buffer.

e Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the
peptide substrate and ATP.

 Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a
specified period to allow for substrate phosphorylation.
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o Termination and Detection: The reaction is stopped, and the amount of phosphorylated
substrate is quantified using a suitable detection reagent and a microplate reader.

» Data Analysis: The IC50 value (the concentration of VMD-928 required to inhibit 50% of the
kinase activity) is calculated by plotting the percentage of inhibition against the compound
concentration.
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A generalized workflow for an in vitro kinase assay.

Clinical Development

VMD-928 is currently being evaluated in a Phase 1 clinical trial (NCT03556228) in adult
patients with advanced solid tumors or lymphoma.[3] This is a first-in-human, open-label, dose-
escalation, and cohort expansion study.[3]

Clinical Trial Design

The study is designed in three parts:[3]

o Part 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and assess
the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of VMD-928. An
accelerated titration scheme is being used.[3]

o Part 2 (Cohort Expansion): To further evaluate the safety and efficacy of VMD-928 at the
RP2D in specific patient cohorts, including those with thymic, pancreatic, and triple-negative
breast carcinoma, or other solid tumors with TrkA alterations.[3]
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o Part 3 (Biologically Active Dose Characterization): To further characterize the biologically
active dose of VMD-928.[3]

Patient Population

The trial is enrolling adult patients with histologically or cytologically confirmed solid tumors or
lymphoma that are not responsive to or have progressed after standard therapies.[4]

Preliminary Clinical Data

Preliminary results from the dose-escalation phase have been presented.

Dose-Limiting Toxicities

Dose Level (mg/day) Number of Patients
(DLTs)

300

600

1200

2400

Note: Specific patient numbers and DLTs for each dose level are not fully detailed in the
publicly available abstracts.

Future Directions

The ongoing Phase 1 study of VMD-928 will provide crucial information on its safety,
tolerability, and preliminary efficacy. The unique allosteric and irreversible mechanism of action
of VMD-928 holds the promise of a new therapeutic option for patients with TrkA-driven
malignancies, including those who have developed resistance to existing therapies. Further
clinical development will likely focus on biomarker-selected patient populations to maximize the
potential benefit of this targeted agent.

Conclusion

VMD-928 represents a novel approach to targeting the TrkA signaling pathway in cancer. Its
distinct mechanism of action as a selective, allosteric, and irreversible inhibitor offers the

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15617439?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT03556228
https://www.centerwatch.com/clinical-trials/listings/NCT03556228/selective-trka-inhibitor-vmd-928-to-treat-trka-overexpression-driven-solid-tumors-or-lymphoma
https://www.benchchem.com/product/b15617439?utm_src=pdf-body
https://www.benchchem.com/product/b15617439?utm_src=pdf-body
https://www.benchchem.com/product/b15617439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

potential to overcome the limitations of current Trk inhibitors. The ongoing clinical evaluation
will be instrumental in defining the role of VMD-928 in the treatment of patients with advanced
solid tumors and lymphomas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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